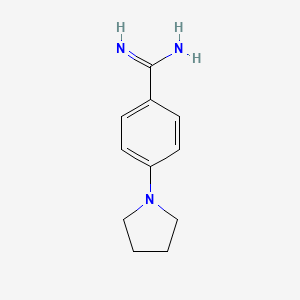
4-(Pyrrolidin-1-yl)benzimidamide
Description
4-(Pyrrolidin-1-yl)benzimidamide is a benzimidamide derivative characterized by a pyrrolidine substituent at the para-position of the benzene ring. The amidine group (-C(=NH)NH₂) confers basicity and hydrogen-bonding capacity, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3/c12-11(13)9-3-5-10(6-4-9)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H3,12,13) |
InChI Key |
QZHNLVMOGLSGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with an appropriate reagent to introduce the carboximidamide group. One common method involves the use of guanidine derivatives under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(pyrrolidin-1-yl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(pyrrolidin-1-yl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Antimalarial Research
Compound 4g (Oduselu et al.) :
- Structure : (E)-4-((2-styryl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide.
- Key Features : Styryl-substituted benzimidazole fused with a benzimidamide group.
- Activity : Highest dock score (-10.3 kcal/mol) against Plasmodium falciparum adenylosuccinate lyase (PfADSL), a malaria drug target.
- ADMET : Favorable in silico pharmacokinetic properties, suggesting low toxicity .
Comparison :
- However, the pyrrolidine group may enhance solubility compared to the styryl group.
Benzimidamide Derivatives in MRGPRX1 Agonism
Template Compounds 5a and 11a (Prchalová et al.) :
- 5a: 4-(4-(Benzyloxy)-3-methoxybenzylamino)benzimidamide.
- 11a: 4-(2-(Butylsulfonamido)-4-methylphenoxy)benzimidamide.
- Activity : Both showed moderate MRGPRX1 agonism (EC₅₀ ~100 nM).
- Optimization: Replacement of benzamidine with 1-aminoisoquinoline improved selectivity and potency (e.g., compound 16, EC₅₀ = 3.7 nM) .
Comparison :
- 4-(Pyrrolidin-1-yl)benzimidamide ’s pyrrolidine substituent may modulate receptor interaction differently than the benzyloxy or sulfonamido groups in 5a/11a. The absence of a charged amidinium group (as in compound 16) could reduce off-target effects but may lower binding affinity.
Positional Isomers and Substitution Effects
2-(Pyrrolidin-1-yl)benzimidamide (CymitQuimica) :
- Structure : Pyrrolidine at the ortho-position.
- Status : Discontinued commercial availability, possibly due to synthetic challenges or stability issues .
3-Amino-4-(pyrrolidin-1-yl)benzamide (Hairui Chemical):
- Structure: Amino group at position 3, benzamide core.
Comparison :
- Positional Isomerism : Para-substitution in the target compound may offer better steric compatibility with targets compared to ortho-substituted analogs.
Piperidine vs. Pyrrolidine Derivatives
(E)-4-((1-Methylpiperidin-4-yloxyimino)methyl)benzimidamide (RCSB PDB):
- Structure: Piperidine ring with oxyimino linker.
- Properties: Molecular weight = 260.33 g/mol; non-polymer with moderate hydrophobicity .
Comparison :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and van der Waals interactions.
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


